

The Therapeutic Potential of 1-(2-Pyridyl)piperazine Monohydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Pyridyl)piperazine
Monohydrochloride

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Abstract

1-(2-Pyridyl)piperazine and its derivatives represent a significant class of pharmacologically active compounds, with a primary mechanism of action centered on the antagonism of α 2-adrenergic receptors. This technical guide provides an in-depth overview of the potential therapeutic uses of **1-(2-Pyridyl)piperazine Monohydrochloride**, consolidating available data on its receptor binding profile, mechanism of action, and relevant experimental protocols. The versatility of the pyridylpiperazine scaffold has led to its incorporation into a range of clinically used drugs, highlighting its importance in medicinal chemistry and drug development for central nervous system (CNS) disorders.

Introduction

1-(2-Pyridyl)piperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its derivatives have found applications as antipsychotics (e.g., Azaperone), antiretrovirals (e.g., Ateviridine and Delaviridine), and antidepressants (e.g., Mirtazapine).[3] The core activity of many of these compounds stems from their interaction with neurotransmitter receptors, with a notable affinity for α 2-adrenoceptors.[3][4] This guide focuses on the

pharmacological profile of the parent compound, **1-(2-Pyridyl)piperazine Monohydrochloride**, and its potential as a therapeutic agent.

Physicochemical Properties

Property	Value	Reference
CAS Number	129394-11-2 (Monohydrochloride)	[2]
Molecular Formula	C ₉ H ₁₄ ClN ₃	[2]
Molecular Weight	199.68 g/mol	[2]
Form	Clear, colorless to yellow liquid (free base)	[5]
Boiling Point	120-122 °C at 2 mmHg (free base)	[6]
Density	1.072 g/mL at 25 °C (free base)	[6]
Refractive Index	n _{20/D} 1.595 (lit.) (free base)	[6]

Pharmacological Profile: Receptor Binding Affinity

While specific K_i or IC_{50} values for **1-(2-Pyridyl)piperazine Monohydrochloride** are not readily available in the public domain, studies on closely related analogs and derivatives provide strong evidence for its receptor binding profile. The primary target is the α_2 -adrenergic receptor, with many arylpiperazine compounds also showing affinity for serotonin and dopamine receptors.

A study on the related compound, 1-(2-pyrimidinyl)piperazine (PmP), a metabolite of buspirone, demonstrated its antagonist properties at presynaptic α_2 -adrenoceptors. The apparent affinity (pA_2) values were calculated to be 6.8 on noradrenergic nerve terminals and 7.3 on serotonergic nerve terminals.[7]

Derivatives of 1-(2-pyridinyl)piperazine have been shown to be potent and selective α_2 -adrenoceptor antagonists. For instance, 1-(3-fluoro-2-pyridinyl)piperazine exhibits a higher

affinity for the $\alpha 2$ -adrenoceptor than for the $\alpha 1$ -adrenoceptor.[8] It is important to note that many $\alpha 2$ -adrenoceptor ligands also show some affinity for 5-HT_{1A} receptors.[9]

The arylpiperazine moiety is a common feature in ligands for dopamine D₂ and D₃ receptors, suggesting that 1-(2-Pyridyl)piperazine may also interact with these receptors, though likely with lower affinity than for $\alpha 2$ -adrenoceptors.[10][11]

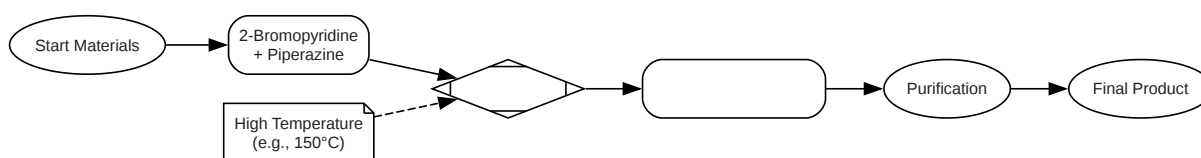
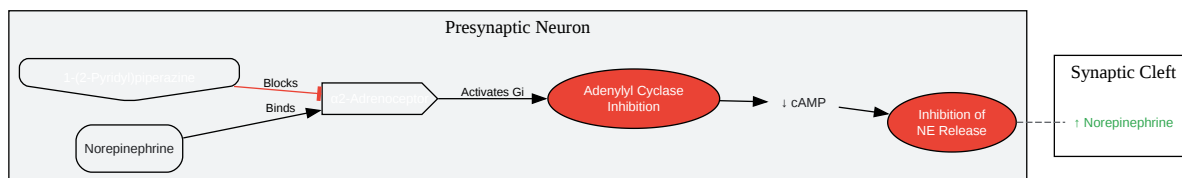
Mechanism of Action and Signaling Pathways

The principal mechanism of action of 1-(2-Pyridyl)piperazine is the antagonism of $\alpha 2$ -adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the G_i heterotrimeric G-protein.[12]

$\alpha 2$ -Adrenergic Receptor Antagonism

Presynaptic $\alpha 2$ -adrenoceptors act as autoreceptors, providing negative feedback to inhibit the release of norepinephrine from nerve terminals. By blocking these receptors, 1-(2-Pyridyl)piperazine is expected to increase the synaptic concentration of norepinephrine. This enhanced noradrenergic neurotransmission is a key mechanism underlying the therapeutic effects of $\alpha 2$ -adrenoceptor antagonists in conditions like depression.[12][13]

The downstream signaling cascade of $\alpha 2$ -adrenoceptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, 1-(2-Pyridyl)piperazine would block this effect, thereby preventing the agonist-induced decrease in cAMP.[14]



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